1,2,5-Thiadiazole
Overview
Description
1,2,5-Thiadiazole is a five-membered heterocyclic compound containing one sulfur atom and two nitrogen atoms. It is part of the thiadiazole family, which includes several isomers such as 1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,3,4-thiadiazole . The unique arrangement of atoms in this compound imparts distinct chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
1,2,5-Thiadiazole can be synthesized through several methods. One common synthetic route involves the cyclization of thiosemicarbazides with appropriate reagents . Another method includes the reaction of sulfonyl chlorides with hydrazines . Industrial production often employs these methods due to their efficiency and scalability .
Chemical Reactions Analysis
1,2,5-Thiadiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound 1,1-dioxides.
Reduction: Reduction reactions can yield radical anions.
Substitution: Electrophilic substitution reactions occur at the nitrogen atoms, forming N-substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium hypochlorite for reduction . Major products formed from these reactions include various substituted thiadiazoles and their derivatives .
Scientific Research Applications
1,2,5-Thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of coordination compounds and as a ligand in metal complexes.
Biology: Thiadiazole derivatives exhibit antimicrobial, antiviral, and anticancer properties.
Medicine: Some derivatives are being explored for their potential as anticancer agents.
Industry: It is used in the development of organic conducting materials and batteries.
Mechanism of Action
The mechanism of action of 1,2,5-thiadiazole and its derivatives varies depending on the application. For instance, in medicinal chemistry, certain derivatives inhibit enzymes like monoamine oxidase A, which is involved in the breakdown of neurotransmitters . This inhibition can lead to antidepressant effects . The molecular targets and pathways involved include serotonergic and nitric oxide pathways .
Comparison with Similar Compounds
1,2,5-Thiadiazole is unique among its isomers due to its specific arrangement of nitrogen and sulfur atoms. Similar compounds include:
1,2,3-Thiadiazole: Differing in the position of nitrogen atoms.
1,2,4-Thiadiazole: Another isomer with a different nitrogen arrangement.
1,3,4-Thiadiazole: Commonly found in pharmaceuticals.
Each isomer has distinct chemical properties and applications, but this compound is particularly noted for its stability and reactivity in various chemical processes .
Properties
IUPAC Name |
1,2,5-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S/c1-2-4-5-3-1/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGKZGLPXCRRAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182982 | |
Record name | 1,2,5-Thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288-39-1 | |
Record name | 1,2,5-Thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,5-Thiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,5-Thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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